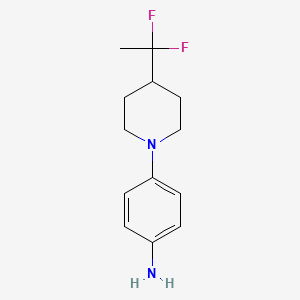
4-(4-(1,1-Difluoroethyl)piperidin-1-yl)aniline
Overview
Description
4-(4-(1,1-Difluoroethyl)piperidin-1-yl)aniline is a useful research compound. Its molecular formula is C13H18F2N2 and its molecular weight is 240.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(4-(1,1-Difluoroethyl)piperidin-1-yl)aniline is a compound of interest due to its potential therapeutic applications and biological activity. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a difluoroethyl group and an aniline moiety. The structural formula can be represented as follows:
This configuration enhances its lipophilicity and biological membrane permeability, which are crucial for its pharmacological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoroethyl group increases the compound's lipophilicity, facilitating better penetration through biological membranes. The aniline portion is believed to interact with various enzymes and receptors, modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes, similar to other piperidine derivatives that have shown promising results in inhibiting tyrosinase activity .
- Receptor Modulation : It potentially interacts with G-protein coupled receptors (GPCRs), influencing signal transduction pathways involved in various physiological processes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives of piperidine have been reported to exhibit antibacterial and antifungal activities against various pathogens .
Antitumor Activity
The compound has been evaluated for its antitumor potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines at low micromolar concentrations. Table 1 summarizes the IC50 values of related compounds in different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 5.67 | |
| 4-(fluorobenzyl)piperazine derivative | B16F10 (melanoma) | 0.18 | |
| Pyrimidine derivative | MDA-MB-231 (breast cancer) | 9.46 |
Case Studies
Several case studies have highlighted the efficacy of similar piperidine derivatives in clinical settings:
- Study on Tyrosinase Inhibition : A derivative similar to this compound was tested for its ability to inhibit tyrosinase, an enzyme involved in melanin production. The study found significant inhibition without cytotoxic effects on normal cells .
- Antitumor Activity in Xenograft Models : Animal models demonstrated that compounds with piperidine structures reduced tumor growth significantly compared to control groups, suggesting their potential as therapeutic agents in oncology .
Properties
IUPAC Name |
4-[4-(1,1-difluoroethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c1-13(14,15)10-6-8-17(9-7-10)12-4-2-11(16)3-5-12/h2-5,10H,6-9,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPJTVNYZCCGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C2=CC=C(C=C2)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















